molecular formula C23H29IN2O2 B11550916 4-(decanoylamino)-N-(2-iodophenyl)benzamide

4-(decanoylamino)-N-(2-iodophenyl)benzamide

Cat. No.: B11550916
M. Wt: 492.4 g/mol
InChI Key: NKIUVIRPUWCBNM-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a decanoylamino group and an iodophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2-iodophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, followed by acylation.

    Introduction of the Decanoylamino Group: The decanoylamino group is introduced through the reaction of the benzamide core with decanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, typically using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2-iodophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(Decanoylamino)-N-(2-iodophenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets. The decanoylamino group may facilitate binding to hydrophobic pockets in proteins, while the iodophenyl group can participate in halogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Decanoylamino)-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of iodine.

    4-(Decanoylamino)-N-(2-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    4-(Decanoylamino)-N-(2-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(decanoylamino)-N-(2-iodophenyl)benzamide imparts unique properties, such as increased molecular weight and potential for halogen bonding. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen atoms.

Properties

Molecular Formula

C23H29IN2O2

Molecular Weight

492.4 g/mol

IUPAC Name

4-(decanoylamino)-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C23H29IN2O2/c1-2-3-4-5-6-7-8-13-22(27)25-19-16-14-18(15-17-19)23(28)26-21-12-10-9-11-20(21)24/h9-12,14-17H,2-8,13H2,1H3,(H,25,27)(H,26,28)

InChI Key

NKIUVIRPUWCBNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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